![molecular formula C12H26N4 B177251 1,4,8,11-テトラアザビシクロ[6.6.2]ヘキサデカン CAS No. 130701-19-8](/img/structure/B177251.png)
1,4,8,11-テトラアザビシクロ[6.6.2]ヘキサデカン
概要
説明
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane is a macrocyclic compound with the molecular formula C12H26N4. It is known for its unique structure, which includes four nitrogen atoms within a bicyclic framework. This compound is also referred to as a cross-bridged cyclam and is recognized for its high stability and strong chelating properties .
科学的研究の応用
Coordination Chemistry
Ligand Properties
- Stability : CB-Cyclam acts as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper(II) (Cu(II)). Its cross-bridged structure enhances stability compared to traditional ligands like cyclam and cyclen .
- Applications : These metal complexes are utilized in various applications, including catalysis and material science.
Biomedical Applications
Radiopharmaceuticals
- Imaging Agents : CB-Cyclam is explored for use in radiopharmaceuticals, particularly for labeling radioactive isotopes such as for positron emission tomography (PET) imaging. Its ability to form stable complexes with enhances the imaging quality and reduces background noise .
- Targeted Therapy : The compound is conjugated with targeting moieties (e.g., peptides) to improve specificity in targeting tumors. For instance, conjugates of CB-Cyclam with somatostatin analogs have shown high affinity for somatostatin receptors overexpressed in neuroendocrine tumors .
Mechanism of Action
- The chelation of metal ions by CB-Cyclam alters their reactivity and bioavailability, which is crucial for enhancing the efficacy of radiopharmaceuticals in diagnostic imaging and targeted radiotherapy .
Industrial Applications
Chelating Agent
- In industrial settings, CB-Cyclam serves as a chelating agent in metal plating processes and as a stabilizer in polymer production. Its strong chelation capabilities help in controlling metal ion concentrations and improving the quality of products .
Case Studies
準備方法
The synthesis of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of 1,4,8,11-tetraazacyclotetradecane with formaldehyde and formic acid under acidic conditions. This reaction forms the bicyclic structure through a series of condensation and cyclization steps .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
化学反応の分析
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions produce various N-substituted derivatives.
作用機序
The mechanism of action of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as electron donors, coordinating with metal ions to form chelates. This chelation process stabilizes the metal ions and can modulate their reactivity and bioavailability .
In biological systems, the compound can target specific metal ions, influencing various biochemical pathways. For example, in radiopharmaceutical applications, it can enhance the stability and targeting of radioactive isotopes, improving their efficacy in imaging and therapy .
類似化合物との比較
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane can be compared with other macrocyclic compounds such as:
Cyclam (1,4,8,11-tetraazacyclotetradecane): While both compounds have four nitrogen atoms, cyclam lacks the bicyclic structure, resulting in different chelating properties and stability.
Cyclen (1,4,7,10-tetraazacyclododecane): Cyclen has a smaller ring size and different nitrogen positioning, leading to variations in metal ion coordination and complex stability.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA includes additional carboxylate groups, enhancing its chelating ability and making it highly effective in medical imaging applications.
The uniqueness of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane lies in its cross-bridged structure, which provides exceptional stability and strong chelating properties, making it highly valuable in various scientific and industrial applications .
生物活性
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane (TETA) is a bicyclic compound with significant implications in medicinal chemistry, particularly in the field of radiopharmaceuticals. This article explores its biological activity through various studies, focusing on its applications in tumor imaging and therapy.
Chemical Structure and Properties
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane is characterized by its unique bicyclic structure that contains four nitrogen atoms. This structure allows it to function effectively as a chelating agent for metal ions, particularly copper isotopes used in medical imaging and therapy.
Radiopharmaceutical Development
TETA has been extensively studied for its role in developing radiopharmaceuticals. The compound serves as a chelator for copper-64 (), which is used in positron emission tomography (PET) imaging and targeted radiotherapy.
- Stability and Efficacy : Studies have shown that complexes formed with TETA exhibit instability in vivo compared to those formed with its derivative, 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A). The latter demonstrates superior stability and biodistribution characteristics, leading to enhanced tumor uptake and lower nonspecific uptake in healthy tissues .
- Tumor Growth Inhibition : Research indicates that -labeled TETA conjugates can inhibit tumor growth in animal models. The nuclear localization of within tumor cells correlates with effective radiation doses delivered to the tumor site .
Mechanistic Studies
Mechanistic investigations have revealed that the biological activity of TETA is closely linked to its ability to bind metal ions and facilitate their transport into cells.
- Nuclear Localization : In vitro studies demonstrated that from -TETA conjugates localizes in the nuclei of cancer cells more effectively than other radiolabeled agents. This property is crucial for maximizing therapeutic efficacy while minimizing damage to surrounding healthy tissues .
Study 1: Biodistribution Analysis
A biodistribution study involving -CB-TE2A-Y3-TATE showed significantly improved tumor uptake compared to -TETA-Y3-TATE. The study reported a 4.4-fold increase in tumor uptake at 4 hours post-injection for the former compound, highlighting the importance of chelator stability in enhancing therapeutic outcomes .
Study 2: Therapeutic Efficacy
In another case study focusing on colorectal cancer models treated with -labeled antibodies, results indicated that the use of TETA-based chelators led to better therapeutic responses compared to traditional radiolabeled agents such as or . Although complete remissions were not observed, significant tumor growth inhibition was noted at low radiation doses (465–600 cGy) .
Comparative Analysis of Chelators
The following table summarizes key differences between TETA and its derivatives regarding their biological activity and stability:
Chelator | Stability (in vivo) | Tumor Uptake Enhancement | Nonspecific Uptake Reduction |
---|---|---|---|
TETA | Low | Baseline | Higher |
CB-TE2A | High | +4.4-fold | Lower |
特性
IUPAC Name |
1,4,8,11-tetrazabicyclo[6.6.2]hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c1-3-13-5-10-16-8-2-4-14-6-9-15(7-1)11-12-16/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKVQRWBGOVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2CCCNCCN(C1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327978 | |
Record name | 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130701-19-8 | |
Record name | 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane itself is not a drug but a macrocyclic ligand that readily forms stable complexes with various metal ions, particularly Cu(II). [] These metal complexes, when conjugated to targeting moieties like peptides, can interact with specific biological targets. For instance, conjugates of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane with somatostatin analogs exhibit high affinity for somatostatin receptors (SSTr), particularly subtype 2 (SSTr2), which are overexpressed in many neuroendocrine tumors. [, ] Binding to these receptors can inhibit tumor growth and facilitate imaging of SSTr-positive tumors. [, ] The downstream effects depend on the specific targeting moiety and the metal ion used.
ANone:
- Spectroscopic Data: While specific spectroscopic data is not extensively detailed within the provided abstracts, the compound's structure has been confirmed through methods such as X-ray crystallography. [, ] These studies confirm the cis-folded conformation of the ligand, which allows it to effectively coordinate metal ions within its cavity. []
A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane derivatives demonstrate remarkable stability under various conditions, particularly when complexed with metal ions. [, ] The cross-bridged structure of this macrocycle enhances the kinetic stability of its metal complexes, making them less susceptible to transchelation in vivo compared to their non-bridged counterparts like TETA. [, ]
A: Metal complexes of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, particularly those with manganese, exhibit catalytic activity in various oxidation reactions. [, , , , ] For example, they have been shown to catalyze the oxidation of water and alcohols using sodium periodate as an oxidant. [] Mechanistic studies suggest that the high catalytic activity stems from the formation of highly reactive manganese-hydroperoxo intermediates. [, ] These complexes also demonstrate activity in olefin epoxidation, with evidence pointing to the involvement of both radical and non-radical pathways involving various manganese intermediates. [, ]
A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the electronic structure and reaction mechanisms of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane metal complexes. [, ] These studies provided insights into the reactivity of different manganese intermediates (e.g., MnIV-hydroperoxo, MnV-oxo) involved in epoxidation reactions and highlighted the role of electronic and steric factors in determining their reactivity. [, ]
A: Modifications to the 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane scaffold can significantly influence its complexation properties, stability, and biological activity. [, , , ] For example, introducing pendant arms with different functional groups (e.g., carboxymethyl, amidoethyl) can alter the charge, solubility, and pharmacokinetic properties of its metal complexes. [, , ] These modifications can also impact the binding affinity and selectivity of the complexes towards specific biological targets. [, ]
A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane metal complexes, especially those incorporating copper, demonstrate high in vivo stability, attributed to the rigid cross-bridged structure. [, ] This enhanced stability translates to reduced transchelation and improved pharmacokinetic profiles, making them suitable for applications like PET imaging and targeted radiotherapy. [, ] Formulation strategies involving liposomes and polyethylene glycol (PEG) conjugation have been explored to further enhance the stability, circulation time, and target specificity of these complexes. []
A: The pharmacokinetic and pharmacodynamic (PK/PD) properties of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane complexes are highly dependent on the conjugated targeting moiety and the metal ion used. [, , , ] Studies with radiolabeled conjugates have demonstrated rapid blood clearance, varying degrees of liver and kidney uptake, and significant tumor accumulation depending on the target. [, , , ] For example, 64Cu-CB-TE2A-Y3-TATE exhibited improved clearance from non-target organs and higher tumor uptake compared to its TETA counterpart in a rat model. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。